molecular formula C4Br2O3 B072189 Dibromomaleic anhydride CAS No. 1122-12-9

Dibromomaleic anhydride

Cat. No.: B072189
CAS No.: 1122-12-9
M. Wt: 255.85 g/mol
InChI Key: GEKJEMDSKURVLI-UHFFFAOYSA-N
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Description

Dibromomaleic anhydride (DBMA) is a brominated derivative of maleic anhydride, characterized by two bromine atoms at the 3- and 4-positions of the maleic anhydride core. It is synthesized via two primary routes:

  • Dehydration of dibromomaleic acid under reflux in acetic acid, achieving high yields (82%) .
  • Bromination of maleic anhydride, a hazardous process requiring high temperatures and pressures, which limits its scalability .

DBMA is pivotal in bioconjugation chemistry, enabling site-selective modification of proteins and antibodies via disulfide rebridging . Its electrophilic nature facilitates reactions with amines, though it exhibits side reactions with reducing agents like TCEP, necessitating careful handling . It is also used in polymer synthesis, particularly for gene delivery systems, where its reducible disulfide linkages enhance biocompatibility .

Biological Activity

Dibromomaleic anhydride (DBMA) is a compound that has garnered attention in the field of organic chemistry and bioconjugation due to its unique reactivity and potential applications in drug development and protein modification. This article explores the biological activity of DBMA, including its synthesis, hydrolysis behavior, and applications in bioconjugation.

This compound is characterized by its molecular formula C4Br2O3C_4Br_2O_3 and is known for its electrophilic nature, which allows it to react with nucleophiles such as amines and thiols. The synthesis of DBMA typically involves the dehydration of dibromomaleic acid under acidic conditions. A study demonstrated that refluxing dibromomaleic acid in deuterated acetic acid leads to nearly complete conversion to this compound within 30 minutes, showcasing a rapid synthesis pathway that enhances yield and efficiency .

Hydrolysis Behavior

One of the significant aspects of DBMA's biological activity is its hydrolysis rate. Research indicates that dibromomaleimides derived from DBMA exhibit accelerated hydrolysis rates due to the electron-withdrawing effect of bromine substituents. For instance, dithiomaleimides linked through C-2 linkers showed half-lives of hydrolysis under one minute at pH 8.0, indicating that DBMA can rapidly conjugate with biomolecules before undergoing hydrolysis . This property is critical for applications in antibody-drug conjugates (ADCs), where swift conjugation is necessary for effective drug delivery.

Protein Modification

DBMA has been utilized for the selective modification of proteins, particularly through disulfide bridging. The compound can form stable adducts with cysteine residues in proteins, which is valuable for developing therapeutics that require precise modifications. For example, studies have shown that DBMA can effectively modify somatostatin, a peptide hormone used clinically for treating various conditions . This modification enhances the stability and efficacy of therapeutic peptides.

Antibody-Drug Conjugates

In bioconjugation applications, DBMA serves as a platform for constructing ADCs. The rapid hydrolysis of DBMA enables efficient conjugation to antibodies without requiring extensive purification steps post-reaction. The resulting conjugates exhibit improved homogeneity and stability compared to those formed using traditional methods. For instance, a study reported that using DBMA allowed for the generation of antibody conjugates with a drug-to-antibody ratio (DAR) close to four within just over one hour .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various biological contexts:

  • Case Study 1: Antibody Conjugation
    A research team optimized a protocol using DBMA for antibody modification, achieving high yields and rapid reaction times. The study emphasized the importance of using electron-withdrawing linkers to enhance hydrolysis rates, which facilitated efficient conjugation to antibodies .
  • Case Study 2: Protein Stabilization
    In another investigation, DBMA was employed to stabilize disulfide bonds in proteins by forming reversible covalent modifications. This approach demonstrated significant improvements in the stability of therapeutic proteins under physiological conditions .

Summary Table of Biological Activities

Activity Description
Synthesis Efficiency Rapid conversion from dibromomaleic acid; high yields achieved through optimized protocols .
Hydrolysis Rate Fast hydrolysis (t½ < 1 min) at physiological pH enhances conjugation efficiency .
Protein Modification Effective in modifying cysteine residues; improves stability and functionality of therapeutic peptides .
Antibody Conjugate Development Facilitates high DAR in ADCs; reduces purification needs post-conjugation .

Scientific Research Applications

Bioconjugation and Protein Modification

Overview : Dibromomaleic anhydride is primarily utilized for the modification of proteins, particularly through the formation of stable disulfide bridges. This modification is crucial in the development of therapeutics and diagnostics.

Case Study : In a study involving the modification of somatostatin, a peptide hormone, DBMA was used to create fluorescent analogs. The process involved treating somatostatin with fluorescein-labeled dibromomaleimide derived from DBMA, resulting in a fluorescent construct that could be quantitatively analyzed. This method demonstrated the potential of DBMA in creating functionalized biomolecules for imaging and therapeutic applications .

Applications :

  • Fluorescent Labeling : DBMA derivatives can be used to label proteins for visualization in research.
  • Prodrug Design : The reversible nature of modifications using DBMA allows for the design of prodrugs that can be activated under specific conditions within biological systems .

Material Science and Flame Retardancy

Overview : DBMA has been explored as an additive in polymer formulations to enhance flame retardancy. Its halogenated structure contributes to the effectiveness of flame retardants.

Application Insights :

  • Flame Retardant Polymers : DBMA can be incorporated into polymer matrices to improve their resistance to combustion. The mechanism involves the formation of char during combustion, which acts as a barrier to heat and mass transfer .
  • Composite Materials : The integration of DBMA into composite materials has shown promising results in reducing flammability while maintaining mechanical properties.

Synthesis of Bioconjugates

Overview : The synthesis of dibromopyridazinediones from this compound illustrates its role as a precursor in generating bioconjugates with enhanced stability and functionality.

Synthesis Protocols :

  • A novel synthetic route was developed where dibromomaleic acid is converted to this compound under acidic conditions, which is then utilized in further reactions to produce various bioconjugates . This method simplifies the synthesis process and improves yield.

Chemical Reagent in Research

DBMA serves as a chemical reagent in various research applications, particularly in organic synthesis and medicinal chemistry.

  • Cysteine Modification : Its ability to selectively modify cysteine residues makes it valuable for studying protein interactions and functions .
  • Antibody Conjugation : The compound is utilized for generating antibody-drug conjugates (ADCs), where it facilitates the attachment of drugs to antibodies without compromising their binding capabilities .

Data Summary Table

Application AreaSpecific Use CaseBenefits
BioconjugationFluorescent labelingEnhanced visualization and tracking
Material ScienceFlame retardant polymersImproved fire resistance
SynthesisProduction of bioconjugatesSimplified synthesis routes
Protein ModificationCysteine residue targetingSelective modifications for functional studies
Antibody ConjugationAntibody-drug conjugatesStability and efficacy in therapeutic use

Chemical Reactions Analysis

Formation of Pyridazinediones (diBrPDs) with Hydrazines

DBMA reacts with hydrazines to form dibromopyridazinediones (diBrPDs), a class of compounds with applications in bioconjugation and medicinal chemistry.

Reaction Conditions and Yields:

ReagentSolventTemperatureTimeYieldReference
Diethyl diboc hydrazineAcetic acidReflux4 hrs82%
Hydrazines (one-pot)Acetic acidReflux4 hrs65%
  • Key Mechanistic Insight : Preformation of DBMA via dehydration of dibromomaleic acid in acetic acid is critical for high yields. NMR studies confirmed near-complete conversion to DBMA within 30 minutes under reflux conditions .

  • Applications : diBrPDs serve as scaffolds for antibody-drug conjugates, enabling site-selective functionalization .

Example Reaction with Aniline:

ReagentSolventConditionsProductYieldReference
AnilineAcetic acidReflux, 1 hrN-Phenyl dibromomaleimide55.4%
  • Procedure : Aniline in acetic acid was added to DBMA at 100°C, followed by reflux. The product was recrystallized from alcohol .

  • Scope : Cyclohexylamine similarly produced N-cyclohexyl dichloromaleimide (33% yield) .

Reaction with Tetrachlorocyclopentadienone Dimethyl Acetal

DBMA participates in cycloaddition reactions with strained dienophiles, forming complex polycyclic structures.

Experimental Data:

ReagentConditionsProductKey ObservationsReference
Tetrachlorocyclopentadienone acetal160°C, 10 hrs (sealed)Pseudo-lactone derivativeIR: 1734 cm⁻¹ (carbonyl stretch)
  • Analysis : The product exhibited unexpected NMR and IR profiles, suggesting a pseudo-lactone structure rather than the anticipated Diels-Alder adduct .

Diels-Alder Reaction with Di-tert-butyl Peroxide

DBMA acts as a dienophile in Diels-Alder reactions, enabling synthesis of furanone derivatives.

Reaction Parameters:

DienophileConditionsProductYieldReference
Di-tert-butyl peroxideReflux in toluene, 14 hrs3,3,4-Tribenzylfuran-2(3H)-one28%
  • Characterization : The product was confirmed via 1H^1H-NMR (7.34–7.10 ppm, aromatic protons) and 13C^{13}C-NMR (165.9 ppm, carbonyl carbon) .

Activated Ester Formation for Amide Coupling

DBMA-derived NHS esters enable efficient amide bond formation with diverse amines, overcoming limitations of traditional coupling agents.

Functionalization Yields:

Amine TypeProductYieldReference
Hydrophobic amineDiBrPD-amide 17f78%
Strained alkyneDiBrPD-amide 17c68%
  • Advantage : The NHS-ester intermediate (diBrPD 16) showed stability at −20°C for 3 months and compatibility with secondary amines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for dibromomaleic anhydride, and how do their yields compare?

this compound is typically synthesized via two primary methods:

  • Bromination of maleic anhydride : This involves high-temperature bromination under harsh conditions, which poses safety risks and requires specialized equipment .
  • Ring-closing dehydration of dibromomaleic acid : A safer, one-pot synthesis where dibromomaleic acid is refluxed in acetic acid to form the anhydride. This method avoids hazardous bromination and achieves higher yields (82% vs. 68% for traditional routes) by preforming the anhydride before hydrazine coupling . Analytical confirmation via 13C^{13}\text{C} NMR and TLC is critical to monitor conversion efficiency .

Q. What analytical techniques are used to confirm the formation of this compound?

Key methods include:

  • 13C^{13}\text{C} NMR spectroscopy : To track the conversion of dibromomaleic acid to the anhydride by observing chemical shifts (e.g., carbonyl resonance at ~160 ppm) .
  • Thin-layer chromatography (TLC) : For rapid assessment of reaction progress and purity .
  • Mass spectrometry (MS) : To verify molecular weight and structural integrity of intermediates and final products .

Comparison with Similar Compounds

Comparison with Maleic Anhydride

Reactivity and Stability

  • DBMA : Enhanced electrophilicity due to electron-withdrawing bromine atoms, enabling rapid conjugation with thiols and amines. However, this reactivity increases susceptibility to hydrolysis and side reactions .
  • Maleic Anhydride : Less reactive but more stable under ambient conditions. It undergoes classic anhydride reactions (e.g., esterification, amidation) and is widely used in copolymer synthesis (e.g., with styrene or vinyl acetate) .

Comparison with Other Brominated/Chlorinated Anhydrides

Dichloromaleic Anhydride

  • Synthesis : Formed via photochemical [2+2] cycloaddition of dichloroethylene with DBMA, yielding cyclobutane derivatives .
  • Applications : Intermediate in photolabile precursors for strained alkynes, useful in materials science .

2,3-Dimethylmaleic Anhydride and Diphenylmaleic Anhydride

  • Antifungal Activity : Exhibit potent activity against Sclerotinia sclerotiorum (EC₅₀ = 0.31 mM and 0.15 mM, respectively), outperforming dimethyl maleate (EC₅₀ = 3.99 mM) .
  • Reactivity : The electron-donating methyl/phenyl groups reduce electrophilicity compared to DBMA, limiting bioconjugation utility but enhancing antifungal specificity .

Comparison with Succinic Anhydride

  • Reactivity : Succinic anhydride undergoes milder reactions, making it suitable for modifying amine-containing polymers (e.g., wood surface treatments) without harsh conditions .
  • Thermal Stability: Succinic anhydride-modified polymers exhibit enhanced thermal stability proportional to anhydride concentration, a property less pronounced in DBMA-modified systems .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Features
Dibromomaleic Anhydride 265.87 120–122 High electrophilicity; TCEP-sensitive
Maleic Anhydride 98.06 52–54 Broad esterification/amidation
2,3-Dimethylmaleic Anhydride 140.14 60–62 Antifungal activity

Properties

IUPAC Name

3,4-dibromofuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4Br2O3/c5-1-2(6)4(8)9-3(1)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GEKJEMDSKURVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)OC1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br2O3
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DSSTOX Substance ID

DTXSID6061525
Record name 2,5-Furandione, 3,4-dibromo-
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Molecular Weight

255.85 g/mol
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CAS No.

1122-12-9
Record name 3,4-Dibromo-2,5-furandione
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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